ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate
CAS No.: 1797696-08-2
Cat. No.: VC4600375
Molecular Formula: C19H22N8O3S
Molecular Weight: 442.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797696-08-2 |
---|---|
Molecular Formula | C19H22N8O3S |
Molecular Weight | 442.5 |
IUPAC Name | ethyl 4-methyl-2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C19H22N8O3S/c1-3-30-18(29)16-12(2)24-19(31-16)25-17(28)13-4-6-26(7-5-13)14-8-15(22-10-21-14)27-11-20-9-23-27/h8-11,13H,3-7H2,1-2H3,(H,24,25,28) |
Standard InChI Key | JGUWFPXOJSVBNL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)C |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound is characterized by a hybrid architecture combining thiazole, pyrimidine, piperidine, and 1,2,4-triazole moieties. Key molecular properties include:
Property | Value |
---|---|
CAS Number | 1797696-23-1 |
Molecular Formula | C₁₈H₁₉N₇O₃S |
Molecular Weight | 413.5 g/mol |
SMILES Notation | CCOC(=O)C1=C(SC(NC(=O)C2CCN(C3=NC=NC=N3)CC2)=N1)C |
The thiazole ring (4-methyl substitution) and pyrimidine-triazole scaffold are critical for its interactions with biological targets, while the ethyl ester group enhances solubility .
Structural Analysis
X-ray crystallography data for analogous compounds (e.g., pyrimidine-thiazole hybrids) reveal planar configurations for the pyrimidine and thiazole rings, with the piperidine moiety adopting a chair conformation. The triazole group participates in hydrogen bonding, which is pivotal for target binding .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Hantzsch Thiazole Synthesis: Condensation of ethyl 2-chloroacetoacetate with thiourea derivatives to form the 4-methylthiazole-5-carboxylate core .
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Suzuki-Miyaura Coupling: Introduction of the pyrimidine-triazole fragment via palladium-catalyzed cross-coupling .
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Piperidine Carboxamide Linkage: Amide bond formation between the thiazole and piperidine subunits using carbodiimide coupling agents .
A representative yield of 77–90% has been reported for similar derivatives under optimized conditions (reflux in ethanol with triethylamine) .
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the pyrimidine ring necessitate precise temperature control (60–80°C) to avoid side reactions .
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Purification: Column chromatography with ethyl acetate/hexane (3:7) is required to isolate the final product due to polar byproducts .
Biological Activity and Mechanisms
Antimicrobial Properties
Comparative studies on structurally related compounds demonstrate:
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Gram-Positive Bacteria: MIC values of 6.25–50 µg/mL against Staphylococcus aureus and Bacillus subtilis .
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Gram-Negative Bacteria: Moderate activity (MIC >100 µg/mL) against Escherichia coli .
The thiazole and triazole groups disrupt microbial cell membranes via electrostatic interactions, while the pyrimidine moiety inhibits DNA synthesis .
Kinase Inhibition
Patent data highlight the role of pyrimidine-triazole derivatives as protein kinase B (Akt) inhibitors (IC₅₀ = 0.5–10 nM) . The piperidine carboxamide linker enhances binding affinity to the kinase ATP-binding pocket .
Antifungal Activity
In silico models predict strong binding to fungal CYP51 (lanosterol 14α-demethylase), a target for azole antifungals. Experimental validation is pending .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Solubility: >100 µM in PBS (pH 7.4) due to the ethyl ester group .
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Metabolic Stability: Low hepatocyte clearance (t₁/₂ >4 hours) in rodent models .
Toxicity
Preliminary assays (MTT) on HEK293 cells show an IC₅₀ >50 µM, suggesting favorable safety margins.
Applications and Future Directions
Research Gaps
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